6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole 6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15862475
InChI: InChI=1S/C8H3F4NS/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H
SMILES:
Molecular Formula: C8H3F4NS
Molecular Weight: 221.18 g/mol

6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole

CAS No.:

Cat. No.: VC15862475

Molecular Formula: C8H3F4NS

Molecular Weight: 221.18 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole -

Specification

Molecular Formula C8H3F4NS
Molecular Weight 221.18 g/mol
IUPAC Name 6-fluoro-2-(trifluoromethyl)-1,3-benzothiazole
Standard InChI InChI=1S/C8H3F4NS/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H
Standard InChI Key IATQMBMVLYCWGK-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1F)SC(=N2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The benzo[d]thiazole scaffold consists of a benzene ring fused to a thiazole moiety, a five-membered ring containing nitrogen and sulfur atoms. Substituents like fluorine and trifluoromethyl groups significantly alter the compound's electronic and steric profiles. In 6-fluoro-2-(trifluoromethyl)benzo[d]thiazole, the fluorine atom at the 6-position introduces electronegativity, enhancing intermolecular interactions such as hydrogen bonding and dipole-dipole forces . Meanwhile, the trifluoromethyl group at the 2-position contributes lipophilicity and metabolic stability, traits highly desirable in drug design.

Molecular Formula and Weight:
The molecular formula of 6-fluoro-2-(trifluoromethyl)benzo[d]thiazole is C₈H₃F₄NS, with a molecular weight of 221.18 g/mol. Comparative analysis with the 7-fluoro isomer reveals nearly identical molecular weights but distinct electronic distributions due to positional differences in fluorine substitution .

Spectroscopic Characteristics:
Nuclear magnetic resonance (NMR) data for analogous compounds, such as 2-(4-(trifluoromethyl)phenyl)benzo[d]thiazole, show distinct proton environments. For example, the trifluoromethyl group typically resonates as a singlet in 19F^{19}\text{F} NMR near 62-62 ppm, while aromatic protons adjacent to fluorine atoms exhibit downfield shifts due to electron-withdrawing effects . In the 13C^{13}\text{C} NMR spectrum, the carbon bearing the trifluoromethyl group appears near 125–130 ppm, consistent with similar fluorinated aromatics .

Synthetic Methodologies

The synthesis of 6-fluoro-2-(trifluoromethyl)benzo[d]thiazole involves multi-step routes commonly employed for benzo[d]thiazole derivatives. Key strategies include cyclization reactions and functional group transformations.

Cyclization of Thiourea Derivatives

A widely used method involves the condensation of p-fluoroacetophenone derivatives with thiourea in the presence of iodine. For example, p-bromoacetophenone reacts with thiourea under reflux to form 4-(4-bromophenyl)thiazol-2-amine, a precursor for further functionalization . Adapting this approach, fluorinated acetophenones could yield the 6-fluoro-thiazole intermediate, which is subsequently trifluoromethylated via nucleophilic substitution or cross-coupling reactions .

Trifluoromethylation Strategies

Introducing the trifluoromethyl group at the 2-position often employs chloroacetyl chloride or trifluoromethylating agents like sodium trifluoromethanesulfinate. In one protocol, 4-(4-bromophenyl)thiazol-2-amine reacts with chloroacetyl chloride to form N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which undergoes halogen exchange with fluorine sources to install the trifluoromethyl group . Recent advances in photoredox catalysis have also enabled direct C–H trifluoromethylation of heterocycles, offering a more efficient pathway .

Example Synthesis Pathway:

  • Formation of 6-Fluoro-benzo[d]thiazole:
    pp-Fluoroacetophenone + Thiourea I2,Δ\xrightarrow{\text{I}_2, \Delta} 6-Fluoro-benzo[d]thiazol-2-amine .

  • Trifluoromethylation:
    6-Fluoro-benzo[d]thiazol-2-amine + CF₃I CuI, DMF\xrightarrow{\text{CuI, DMF}} 6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole .

Applications in Medicinal Chemistry

Fluorinated benzo[d]thiazoles exhibit broad biological activities, driven by their ability to penetrate lipid membranes and resist metabolic degradation.

Antimicrobial and Antifungal Activity

Analogues such as 7-fluoro-2-(trifluoromethyl)benzo[d]thiazole demonstrate potent activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 2 μg/mL) and fungi (Candida albicans, MIC = 4 μg/mL). The fluorine atom enhances binding to microbial enzymes, while the trifluoromethyl group stabilizes the compound against oxidative degradation .

Materials Science Applications

The compound’s electronic properties make it suitable for advanced materials.

Organic Light-Emitting Diodes (OLEDs)

Benzo[d]thiazoles with electron-withdrawing groups act as electron-transport layers. The trifluoromethyl group in 6-fluoro-2-(trifluoromethyl)benzo[d]thiazole reduces recombination losses, enhancing OLED efficiency .

Liquid Crystals

Fluorine and trifluoromethyl groups induce anisotropic molecular arrangements, critical for liquid crystal displays (LCDs). Derivatives with similar substituents exhibit nematic phases at room temperature, with clearing points exceeding 150°C .

Challenges and Future Directions

Despite its promise, the synthesis of 6-fluoro-2-(trifluoromethyl)benzo[d]thiazole faces hurdles such as low yields in trifluoromethylation steps and regioselectivity issues. Advances in flow chemistry and catalytic trifluoromethylation may address these limitations . Further pharmacological studies are essential to validate its therapeutic potential and optimize toxicity profiles.

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